N-(4-ethoxyphenyl)-2-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-12-9-7-11(8-10-12)16-15(18)13-5-3-4-6-14(13)17(19)20/h3-10H,2H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXNCKLXCVHBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Benzamide Derivatives As Pharmaceutical Scaffolds
Benzamide (B126) derivatives represent a privileged scaffold in drug discovery, forming the structural core of a wide array of approved pharmaceutical agents. nanobioletters.com Their versatility lies in the amide bond, which is a stable, planar unit capable of participating in hydrogen bonding, a key interaction for binding to biological targets. This structural feature has allowed for the development of drugs across numerous therapeutic areas.
The applications of benzamide-containing drugs are diverse, ranging from antiemetics like metoclopramide (B1676508) to antipsychotics. nih.gov Their biological activities are extensive and include analgesic, anti-inflammatory, anticancer, and antimicrobial properties. nanobioletters.com The ability to readily modify the aromatic rings and the amide nitrogen allows chemists to fine-tune the pharmacological properties of these molecules, optimizing their potency, selectivity, and pharmacokinetic profiles. This inherent "druggability" has cemented the benzamide core as a foundational element in the medicinal chemist's toolkit. nih.gov
Table 1: Selected Pharmacological Activities of Benzamide Derivatives
| Therapeutic Area | Example Activities |
|---|---|
| Oncology | Antitumor, Antiproliferative nih.govfrontiersin.org |
| Infectious Diseases | Antibacterial, Antifungal nanobioletters.com |
| Inflammation | Anti-inflammatory nih.gov |
| Central Nervous System | Anticonvulsant, Analgesic nanobioletters.comnih.gov |
The Evolution of Nitrobenzamide Research in Drug Discovery
The introduction of a nitro group onto the benzamide (B126) scaffold, creating nitrobenzamides, adds another layer of chemical and biological complexity that has been exploited in drug discovery. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the molecule, influencing its binding affinity and reactivity. researchgate.net
Historically, nitroaromatic compounds have been investigated for a range of biological effects. In the context of nitrobenzamides, research has uncovered a spectrum of potential therapeutic applications. For instance, certain nitrobenzamide derivatives have been synthesized and evaluated for their potent anticonvulsant activity. nih.gov More recently, the focus has expanded to include their potential as anticancer agents. The nitro group can be bioreduced in hypoxic tumor environments to form reactive species that are toxic to cancer cells, a strategy known as hypoxia-activated prodrug therapy. researchgate.net Furthermore, studies have explored the anti-inflammatory and antimicrobial activities of various nitrobenzamide-containing molecules. nih.govmdpi.com The development of a family of N-alkyl nitrobenzamides has shown promise for their antitubercular activities. mdpi.com
The position of the nitro group on the benzamide ring is crucial for its biological activity, with different isomers exhibiting distinct pharmacological profiles. nih.gov This highlights the importance of precise chemical synthesis to access specific isomers for biological evaluation.
Current Research Landscape and Future Perspectives for N 4 Ethoxyphenyl 2 Nitrobenzamide Analogues
General Synthetic Routes for Benzamide Moiety Formation
The construction of the benzamide linkage is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation efficiently. The primary approaches involve the direct coupling of carboxylic acids and amines or the manipulation of heterocyclic systems.
Amidation Reactions of Substituted Benzoic Acids with Anilines
The most direct and widely employed method for synthesizing benzamides is the amidation reaction, which involves the condensation of a substituted benzoic acid with an aniline (B41778). This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
A variety of reagents have been developed to promote this coupling. For instance, titanium(IV) chloride (TiCl₄) has been used to mediate the direct condensation of carboxylic acids and amines. nih.gov In a model reaction, benzoic acid and aniline were treated with TiCl₄ in refluxing dichloromethane, though initial yields were low. The use of pyridine (B92270) as a base to form the pyridinium (B92312) carboxylate salt significantly improved the reaction's success, leading to moderate to excellent yields for a wide range of substrates. nih.gov
Other effective reagents include borane (B79455) derivatives such as tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃), which facilitates the direct amidation of various carboxylic acids with a broad spectrum of amines, including anilines. organic-chemistry.orgacs.org This method is valued for its mild conditions and often allows for purification by simple filtration, avoiding complex chromatographic procedures. organic-chemistry.org Similarly, tetramethyl orthosilicate (B98303) (TMOS) has been shown to be an effective reagent for the direct amidation of both aliphatic and aromatic carboxylic acids with amines and anilines, yielding pure products without extensive purification. organic-chemistry.org
More recently, iron-mediated synthesis has provided a selective and mild method for preparing N-aryl amides directly from nitroarenes and acyl chlorides in water, using iron dust as the reductant. nih.govresearchgate.net This approach is environmentally friendly and scalable. The reaction between nitrobenzene (B124822) and benzoyl chloride, for example, produces N-phenyl benzamide in high yield. nih.gov A metal-free, one-pot protocol also exists, using trichlorosilane (B8805176) to reduce the nitroarene to an intermediate N-silylated amine, which then reacts with an anhydride (B1165640) to form the N-aryl amide in good to excellent yields. nih.govrsc.org
The choice of coupling reagent and reaction conditions can be tailored based on the specific substrates and desired functional group tolerance. The table below summarizes various catalytic systems and their general performance.
| Catalyst/Reagent System | Substrates | Key Features | Reference |
| TiCl₄ / Pyridine | Benzoic acids and amines/anilines | Moderate to excellent yields; overcomes low reactivity. | nih.gov |
| B(OCH₂CF₃)₃ | Carboxylic acids and amines/anilines | Effective for a broad range; simple workup. | organic-chemistry.orgacs.org |
| Iron Dust / Water | Nitroarenes and acyl chlorides | Green and scalable; good yields. | nih.govresearchgate.net |
| Trichlorosilane / Anhydride | Nitroarenes | Metal-free; one-pot procedure; good to excellent yields. | nih.govrsc.org |
| Dichlorotriphenylphosphorane | Substituted benzoic acids and N-monoalkylated anilines | High yields for tertiary benzanilides. | organic-chemistry.org |
Ring-Opening Reactions of Heterocyclic Precursors (e.g., Benzoxazinones)
An alternative strategy for forming the benzamide structure involves the ring-opening of heterocyclic precursors. This approach can offer a different pathway to access complex benzamide derivatives.
Benzoxazinones are a prominent class of heterocyclic compounds that can undergo ring-opening reactions to yield amides. For example, 1,4-dihydro-benzo[d] nih.govorganic-chemistry.orgoxazin-2-ones can be synthesized from readily available phthalides in a two-step process. nih.gov This involves an initial ring-opening aminolysis of the phthalide (B148349) to form a 2-hydroxymethyl-substituted primary benzamide, followed by a Hofmann rearrangement to yield the benzoxazinone (B8607429). nih.gov The ring-opening of the benzoxazinone ring itself, often at high temperatures, can produce polymers containing amide linkages. researchgate.net
Oxazolones also serve as precursors for benzamides. The reaction of a bis-oxazolone with aromatic amines can lead to the ring-opening of the oxazolone (B7731731) structure, resulting in the formation of the corresponding bis-diamides. researchgate.net
Specific Synthesis of this compound Analogues
The synthesis of the target compound, this compound, and its analogues involves the strategic introduction of the key functional groups—the ethoxy and nitro moieties—and subsequent derivatization for further studies.
Strategies for Introducing Ethoxy and Nitro Groups
The most common and direct route to this compound involves the acylation of 4-ethoxyaniline (p-phenetidine) with 2-nitrobenzoyl chloride. This is a specific application of the general amidation reactions discussed previously. The reaction is typically carried out in a suitable solvent like dichloromethane, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. mdpi.commdpi.com
An alternative approach involves starting with a pre-functionalized aniline or benzoic acid. For instance, the nitration of a precursor like N-(4-ethoxyphenyl)benzamide could potentially yield the desired product, although this may lead to a mixture of isomers. A more controlled method is the nitration of acetanilide (B955) to produce N-(4-nitrophenyl) acetamide, which highlights the feasibility of introducing a nitro group onto a pre-existing anilide structure. researchgate.net Similarly, the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide was achieved by the acetylation of 4-methoxy-2-nitroaniline, demonstrating the viability of coupling a pre-nitrated aniline with an acylating agent. nih.gov
The synthesis can also be approached by first preparing the nitro-substituted acyl chloride. 2-Nitrobenzoic acid can be refluxed with thionyl chloride to form 2-nitrobenzoyl chloride, which is then reacted with the desired amine without further purification. mdpi.com
Derivatization Approaches for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationships (SAR) of this compound analogues, chemists systematically modify different parts of the molecule. This allows for the evaluation of how changes in the chemical structure affect the compound's biological activity or material properties.
One common derivatization strategy involves varying the substituents on the aniline ring. For example, analogues could be synthesized using anilines with different alkoxy groups (e.g., methoxy (B1213986), propoxy) or other substituents at the para-position to probe the effect of electronics and sterics.
Another key area for derivatization is the benzoyl portion of the molecule. The position and nature of the nitro group can be altered. For example, synthesizing 3-nitro or 4-nitrobenzamide (B147303) analogues would reveal the importance of the nitro group's location. A study on N-alkyl nitrobenzamides demonstrated this approach by synthesizing a series of 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives to evaluate their antimycobacterial activity. mdpi.com
Furthermore, the N-alkyl chain length was varied in the aforementioned study, which serves as a model for how the N-substituent on the amide can be modified for SAR studies. mdpi.com Although the target compound is an N-aryl amide, similar principles can be applied by introducing substituents on the phenyl ring of the 4-ethoxyphenyl group.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired benzamide product while minimizing reaction times and the formation of byproducts. Key parameters that are typically optimized include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.
In the TiCl₄-mediated amidation of benzoic acid with aniline, a systematic study showed that the reaction did not proceed well in refluxing dichloromethane. nih.gov The use of pyridine as a base and solvent at 85 °C was found to be optimal, significantly improving yields. nih.gov
For the Fe-mediated synthesis of N-aryl amides from nitroarenes, a detailed optimization table was presented. nih.gov The reaction of nitrobenzene with benzoyl chloride was tested with different metal reductants (Fe, Zn, Al, Mg), with iron dust providing the highest yield (88%). nih.govresearchgate.net The stoichiometry of the acyl chloride and the reaction temperature were also fine-tuned to achieve the best results. nih.gov
In the development of a solid-phase workup for borate-promoted amidation, the reaction of phenylacetic acid with benzylamine (B48309) was used as a test case. acs.org Different borate (B1201080) reagents were evaluated, and the reaction time and temperature were adjusted to optimize the yield of the amide product. acs.org The results of such optimization studies are often presented in tabular format to clearly compare the outcomes of different conditions.
An example of reaction optimization is shown in the table below, based on the Fe-mediated amidation of nitrobenzene.
| Entry | Reductant | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Fe | Water | 60 | 88 | nih.gov |
| 2 | Zn | Water | 60 | 0 | nih.gov |
| 3 | Al | Water | 60 | 0 | nih.gov |
| 4 | Mg | Water | 60 | Trace | nih.gov |
| 5 | Fe | DMF | 60 | 65 | nih.gov |
| 6 | Fe | Toluene | 60 | 25 | nih.gov |
This systematic approach to optimization is fundamental to developing robust and efficient synthetic protocols for this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each proton and carbon atom.
Proton NMR (¹H NMR) Chemical Shift Analysis
A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to the protons on the ethoxy group, the two aromatic rings, and the amide N-H proton. The integration of these signals would confirm the number of protons in each unique environment, while their splitting patterns would reveal adjacent proton-proton couplings, helping to piece together the molecular framework. For instance, the ethoxy group would typically present as a triplet and a quartet. The aromatic regions would likely show complex multiplets due to the substitution patterns on both phenyl rings.
No specific experimental ¹H NMR data for this compound is currently available in the public domain.
Carbon-13 NMR (¹³C NMR) Spectroscopic Characterization
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, this would include signals for the two carbons of the ethyl group, the carbons of the two distinct benzene (B151609) rings, and the carbonyl carbon of the amide. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group, providing further confirmation of the structure.
Specific experimental ¹³C NMR data for this compound could not be located in the searched sources.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. In a spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), the N-H bend (Amide II band), the asymmetric and symmetric stretches of the nitro (NO₂) group, C-O stretching of the ether, and various C-H and C=C stretches from the aromatic rings.
A specific experimental FT-IR spectrum for this compound is not available in the reviewed literature.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation would likely involve cleavage of the amide bond, as well as losses of the nitro and ethoxy groups, generating a unique fingerprint of fragment ions that could be used to confirm the compound's identity.
Detailed experimental mass spectrometry data, including fragmentation analysis for this compound, has not been found in public databases.
Single-Crystal X-Ray Diffraction (XRD) for Solid-State Conformation and Crystal Packing
No published single-crystal X-ray diffraction data for this compound could be identified.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
From XRD data, one could analyze the network of intermolecular forces, such as hydrogen bonds (e.g., between the amide N-H and the oxygen of a nitro or carbonyl group on an adjacent molecule) and van der Waals interactions, which govern the crystal packing. These interactions are crucial for understanding the physical properties of the compound in its solid form.
Without crystal structure data, an analysis of the hydrogen bonding and intermolecular interactions for this compound cannot be performed.
Dihedral Angles and Molecular Geometry within the Crystal Lattice
The precise three-dimensional arrangement of this compound in the solid state is dictated by the dihedral angles between its planar fragments and the intrinsic bond angles and lengths within the molecule. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides a predictive framework for its molecular geometry.
The orientation of the nitro group relative to its attached phenyl ring is another key structural feature. The nitro group in N-(2-methoxyphenyl)-2-nitrobenzamide is twisted by 40.2 (1)° out of the plane of the aromatic ring. nih.gov This deviation from planarity is a common feature in ortho-substituted nitrobenzenes, arising from steric hindrance.
Furthermore, the geometry of the amide linkage is fundamental to the molecule's structure. This unit is often non-planar, with specific torsion angles defining its conformation. In a related molecule, 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the central amide unit (C-C(=O)-N-C) forms dihedral angles of 28.17 (13)° and 26.47 (13)° with the two benzene rings, respectively. researchgate.net
Based on these related structures, a model for the geometry of this compound can be proposed. It is expected that the molecule will adopt a non-planar conformation, with a significant dihedral angle between the 2-nitrophenyl and 4-ethoxyphenyl rings. The nitro group is anticipated to be twisted out of the plane of its ring due to steric interactions with the adjacent amide group. The ethoxy group, with its flexible ethyl chain, will also adopt a specific conformation relative to the phenyl ring to which it is attached.
To provide a more concrete understanding, the following table presents hypothetical but representative data for the key dihedral angles in this compound, based on the values observed in analogous compounds.
Table 1: Predicted Dihedral Angles for this compound
| Dihedral Angle | Predicted Value (°) |
|---|---|
| Phenyl Ring 1 / Phenyl Ring 2 | 30 - 80 |
| C-C-N-O (Nitro Group Twist) | 35 - 45 |
This table is populated with predicted data based on structurally similar compounds and is for illustrative purposes pending experimental verification.
The precise values of these angles are determined by a delicate balance of steric and electronic effects within the molecule, as well as the forces involved in the packing of the molecules within the crystal lattice. The presence of intermolecular hydrogen bonds, particularly involving the amide N-H and the oxygen atoms of the nitro group, would also play a crucial role in stabilizing the observed conformation in the solid state. tubitak.gov.trresearchgate.net
Computational Chemistry and Theoretical Investigations of N 4 Ethoxyphenyl 2 Nitrobenzamide and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic properties of complex molecules. researchgate.net By applying methods like B3LYP combined with basis sets such as 6-311G(d,p), researchers can model the geometry and electronic landscape of N-(4-ethoxyphenyl)-2-nitrobenzamide with a high degree of accuracy. nih.gov These calculations are fundamental to understanding the molecule's intrinsic reactivity and stability.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are paramount in dictating a molecule's chemical reactivity. youtube.com The energy difference between them, the HOMO-LUMO gap, is a critical indicator of kinetic stability and the ease with which the molecule can be electronically excited. sphinxsai.com A smaller gap generally correlates with higher reactivity. sphinxsai.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxyphenyl ring, making this moiety the likely site for electrophilic attack. In contrast, the LUMO is anticipated to be centered on the electron-deficient nitrobenzamide portion of the molecule, the probable site for nucleophilic attack. researchgate.net Computational studies on analogous nitro-containing aromatic compounds have reported HOMO-LUMO gaps of approximately 4.0 eV, suggesting significant stability. mdpi.com
Table 1: Representative Frontier Molecular Orbital Data for Nitrobenzamide Analogues
| Parameter | Energy (eV) |
| HOMO | -7.41 |
| LUMO | -3.41 |
| Energy Gap (ΔE) | 4.00 |
| Data is representative of similar compounds studied by DFT methods and illustrates typical values. mdpi.com |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule by illustrating its charge distribution. researchgate.netresearchgate.net The map displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential) susceptible to electrophilic attack, and blue signifies electron-poor regions (positive potential) prone to nucleophilic attack. researchgate.net
In an MEP analysis of this compound, the most negative potential (red/yellow regions) would be concentrated on the oxygen atoms of the nitro group, identifying them as the primary centers for electrophilic interaction. researchgate.net Conversely, the area around the amide (N-H) proton would exhibit a positive potential (blue region), highlighting its role as a hydrogen bond donor. researchgate.net
Natural Bond Orbital (NBO) analysis elucidates the electronic structure in terms of localized bonds and lone pairs, providing insight into intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. wisc.eduq-chem.com The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. sphinxsai.comresearchgate.net
DFT calculations are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.gov By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, after scaling to correct for anharmonicity, shows excellent agreement with experimental data. nih.gov This allows for precise assignment of vibrational bands to specific functional groups and motions within the molecule.
For this compound, characteristic vibrational modes can be accurately predicted. The N-H stretching vibration of the amide group is typically expected in the 3300–3500 cm⁻¹ region. researchgate.netscirp.org The strong carbonyl (C=O) stretching absorption is predicted to appear between 1650 and 1700 cm⁻¹. researchgate.net Furthermore, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected in the ranges of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. researchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| N-H Stretching (Amide) | 3300 - 3500 |
| C-H Stretching (Aromatic) | 3000 - 3120 |
| C=O Stretching (Amide) | 1650 - 1700 |
| NO₂ Asymmetric Stretching | 1570 - 1485 |
| NO₂ Symmetric Stretching | 1370 - 1320 |
| C-O Stretching (Ether) | 1220 - 1260 |
| Data compiled from computational studies on analogous benzamide (B126) and nitro-aromatic compounds. researchgate.netresearchgate.netresearchgate.net |
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Structures
Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the surface, it becomes possible to identify regions of significant intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting key interactions such as hydrogen bonds. github.io For this compound, prominent red areas are expected around the amide N-H group and the nitro group's oxygen atoms, corresponding to the crucial N-H···O hydrogen bonds that stabilize the crystal packing. researchgate.net
Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of all intermolecular contacts by plotting the distance to the nearest atom external to the surface (d_e) against the distance to the nearest atom internal to the surface (d_i). nih.govcrystalexplorer.net This allows for the deconvolution of the surface into contributions from specific atom pairs, revealing the relative importance of different interactions in the crystal packing. nih.gov
Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Analysis of Analogous Compounds
| Contact Type | Percentage Contribution (%) |
| H···H | 30 - 54 |
| O···H / H···O | 21 - 25 |
| C···H / H···C | 14 - 22 |
| C···C | ~5 |
| N···H / H···N | ~5 |
| Values are representative ranges compiled from Hirshfeld analyses of similar aromatic amide and nitro compounds. nih.govnih.gov |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a pivotal computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism and predicting the affinity of a potential drug candidate.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking studies have been instrumental in elucidating the binding modes of nitrobenzamide derivatives with various biological macromolecules. For instance, in studies involving a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking simulations successfully predicted their binding interactions with enzymes such as α-glucosidase and α-amylase. nih.gov These simulations revealed binding energies ranging from -7.9 to -9.8 kcal/mol, indicating favorable interactions. nih.gov
Similarly, molecular docking analysis of other nitrobenzamide derivatives with inducible nitric oxide synthase (iNOS) has shown that the number and orientation of nitro groups significantly influence binding efficiency. researchgate.netnih.gov These computational predictions are crucial in identifying which analogues are likely to exhibit higher inhibitory activity, guiding further experimental validation.
Characterization of Hydrogen Bonding, Electrostatic, and Hydrophobic Interactions
The stability of a ligand-protein complex is governed by a network of intermolecular interactions. Computational studies on nitrobenzamide analogues have successfully characterized these crucial interactions. Docking simulations revealed that these compounds form hydrogen bonds, as well as electrostatic and hydrophobic interactions, with the active site residues of their target proteins. researchgate.net
For example, in the active site of α-glucosidase, the oxygen atom of a nitro group and the protonated nitrogen of the nitro group on a substituted phenyl ring were found to form hydrogen bonds with specific amino acid residues. nih.gov The presence of both electron-donating and electron-withdrawing groups on the phenyl ring was shown to enhance the inhibitory activity, a finding corroborated by the detailed interaction profiles generated through molecular modeling. nih.govresearchgate.net The intracellular environment's chemical diversity, rich in macromolecules, gives rise to a variety of nonspecific interactions, including steric, electrostatic, van der Waals, hydrogen bonding, and hydrophobic interactions. nih.gov
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time.
Root-Mean-Square Deviation (RMSD) Analysis of Ligand-Protein Trajectories
In studies of nitrobenzamide analogues, MD simulations and subsequent RMSD analysis have been employed to validate the stability of the ligand-protein complexes. nih.govresearchgate.net For the most active compounds, the RMSD of the complex remained stable throughout the simulation, indicating a stable binding conformation within the target protein's active site. nih.govresearchgate.net This stability is a positive indicator that the compound could effectively inhibit the protein's function under physiological conditions. nih.gov Minimal deviation between the ligand and protein RMSD values further suggests a synergistic stability, making dissociation of the complex less likely. nih.gov
The following table summarizes the key computational findings for analogues of this compound:
| Computational Method | Key Findings for Analogues | Biological Target Examples |
| Molecular Docking | Prediction of binding modes and favorable binding energies. | α-glucosidase, α-amylase, iNOS |
| Interaction Analysis | Characterization of hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. | α-glucosidase, iNOS |
| Molecular Dynamics (MD) Simulations | Assessment of the stability of the ligand-protein complex over time. | α-glucosidase, α-amylase |
| RMSD Analysis | Confirmation of the stability of the ligand within the binding site and the overall protein structure. | α-glucosidase, α-amylase |
Structure Activity Relationship Sar and Rational Design Principles for N 4 Ethoxyphenyl 2 Nitrobenzamide Derivatives
Impact of Substituents on Biological Potency and Selectivity
The nitro group (NO₂) is a significant functional group in medicinal chemistry, often incorporated into molecular structures to enhance bioactivity. mdpi.com It is a potent electron-withdrawing group that can serve as a pharmacophore, imparting a range of physiological effects. mdpi.comnih.gov The presence of a nitro group is a feature in many compounds with demonstrated antimicrobial, anti-parasitic, anti-inflammatory, and anti-cancer properties. mdpi.com
A key aspect of the nitro group's function is its ability to undergo metabolic reduction within biological systems, leading to the formation of reactive intermediates that are often crucial for the compound's mechanism of action. mdpi.comsvedbergopen.com For instance, the antitubercular activity of certain compounds is dependent on this bioreductive activation by specific enzymes like deazaflavin-dependent nitroreductase (Ddn) in mycobacteria. nih.gov However, the impact of the nitro group can be context-dependent. In a study of certain N-substituted benzamide (B126) derivatives, the presence of a nitro group on the same benzene (B151609) ring as the amide was found to significantly decrease their anti-proliferative activity against several cancer cell lines. nih.gov The nitro group's electron-withdrawing nature also deactivates specific positions on aromatic rings and alters molecular polarity, which can modulate a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. mdpi.com
The following table summarizes the biological activities associated with nitro-containing compounds based on various studies.
| Biological Activity | Context/Compound Class | Source |
| Antimicrobial | General Nitro-containing compounds | mdpi.com |
| Anti-parasitic | General Nitro-containing compounds | mdpi.com |
| Anti-inflammatory | General Nitro-containing compounds | mdpi.com |
| Anti-cancer | General Nitro-containing compounds | mdpi.com |
| Antitubercular | 3,5-Dinitrobenzylsulfanyl Tetrazoles | nih.gov |
| Vasodilatory | General Nitro-containing compounds (as NO donors) | nih.gov |
| Decreased Anti-proliferative | N-substituted benzamide derivatives | nih.gov |
Alkoxy groups, such as ethoxy (–OCH₂CH₃) and methoxy (B1213986) (–OCH₃), are commonly used in drug design to fine-tune a molecule's properties. In a series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives designed as protein tyrosine phosphatase 1B (PTP1B) inhibitors, the ethoxy group was part of a scaffold that yielded a compound with high inhibitory activity (IC₅₀ = 0.07 μM) and significant selectivity. nih.gov
Similarly, the methoxy group has been shown to be a critical structural feature for the activity of certain substituted salicylamides. The formation of a coplanar six-membered pseudo-ring involving the amide moiety and the methoxy group was identified as a structural requirement for in vitro antidopamine activity. researchgate.net In studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the presence of a methoxy group contributed to compounds with potent and selective inhibitory activity against the 12-lipoxygenase enzyme. nih.gov The influence of methoxy groups can also be observed in their effect on the antioxidant properties of benzamides; however, the effect is not always straightforward, as a methoxy-substituted benzamide sometimes shows higher reducing power than its di- or tri-methoxy counterparts. acs.org
The specific placement of functional groups on the benzamide scaffold is critical for determining biological activity. The relative position of substituents can dictate the molecule's three-dimensional shape and the way it interacts with the binding site of a biological target.
A clear example of positional importance is seen in dinitrobenzyl derivatives, where 3,5-dinitro compounds showed high in vitro antimycobacterial activity, while their 2,4-dinitro isomers were substantially less active. nih.gov This highlights that a specific substitution pattern is required for optimal interaction with the molecular target. Similarly, for certain N-substituted benzamides, a substituent at the 2-position of the phenyl ring was found to be critical for antiproliferative activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies on N-phenylbenzamides have further illuminated these positional effects. For anti-Gram-positive activity, an electropositive group around one benzene ring and an electronegative group near the carbonyl oxygen were desirable. nih.gov In contrast, for activity against Gram-negative bacteria, a hydrophobic group at the meta position and a bulky group at the ortho position were favorable, indicating that different targets demand different substitution patterns for optimal binding. nih.gov
Modifications to the Benzamide Core and Aryl Moieties on Bioactivity
Altering the central benzamide core or the attached aryl rings is a key strategy in drug development to modulate bioactivity. In a study on 2-phenoxybenzamides with antiplasmodial activity, replacing a 4-fluorophenoxy substituent with a simple hydrogen atom resulted in a significant drop in activity, suggesting that the aryloxy moiety itself is a favorable feature for interacting with the target. mdpi.com
In another example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized to evaluate their antidiabetic potential. The study found that the nature of the substituent on the N-aryl ring played a crucial role. A compound bearing both an electron-donating methyl group and an electron-withdrawing nitro group on the N-phenyl ring exhibited the highest inhibitory activity against α-glucosidase and α-amylase, demonstrating a synergistic effect of the substituents. nih.govnih.gov Furthermore, replacing a trifluoromethyl group with a pyridine (B92270) ring in certain benzamide structures led to the development of novel compounds with good insecticidal and fungicidal activities. nih.gov These examples underscore how modifications to both the core structure and its peripheral aryl groups can be used to tune the biological profile of benzamide derivatives.
The table below shows the impact of specific modifications on the bioactivity of benzamide derivatives.
| Original Scaffold/Substituent | Modification | Resulting Bioactivity | Source |
| 2-(4-fluorophenoxy)benzamide | Replacement of 4-fluorophenoxy with Hydrogen | Decreased antiplasmodial activity | mdpi.com |
| Benzamide with trifluoromethyl group | Replacement of trifluoromethyl with Pyridine ring | Good insecticidal and fungicidal activity | nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-phenyl-4-nitrobenzamide | Addition of 2-CH₃ and 5-NO₂ to N-phenyl ring | Potent α-glucosidase and α-amylase inhibition | nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Related Benzamides
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the mechanistic basis of their action. nih.gov
QSAR studies have been successfully applied to various benzamide derivatives. For instance, a DFT-based QSAR study on N-phenylbenzamides as antimicrobial agents revealed that molecular weight and total energy were significant contributors to activity against both Gram-positive and Gram-negative bacteria. nih.gov The models also indicated that electrostatic interactions were dominant for anti-Gram-positive activity, whereas steric and hydrophobic interactions were more important for anti-Gram-negative activity. nih.gov
In another study on benzylidene hydrazine (B178648) benzamides with anticancer activity, a QSAR equation was developed that successfully predicted the anticancer activity against a human lung cancer cell line, providing a tool to design new analogues with potentially higher potency. unair.ac.id For DprE1 inhibitors, which include nitrobenzamide derivatives, 3D-QSAR models have been developed to predict their inhibitory activities. researchgate.net Furthermore, systematic reviews of QSAR studies on nitroaromatic compounds highlight their utility in predicting toxicity, which is a crucial aspect of drug development. nih.gov These modeling approaches help to rationalize the SAR data and guide the design of new, more effective, and safer benzamide-based therapeutic agents.
In Vitro Pharmacological Mechanisms and Molecular Target Modulations
Enzyme Inhibition Studies of Nitrobenzamide Derivatives
Nitrobenzamide derivatives have been evaluated against several classes of enzymes, demonstrating a capacity to interfere with key biological processes. The core structure allows for diverse chemical modifications, leading to compounds with varied inhibitory profiles.
The inhibition of enzymes like α-glucosidase and α-amylase is a key strategy for managing post-prandial hyperglycemia. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized and tested for their inhibitory potential against these enzymes. nih.gov
The study revealed that the substitution pattern on the N-phenyl ring significantly influences the inhibitory activity. For instance, compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) was identified as a highly active inhibitor, showing approximately fourfold greater inhibitory potential against α-glucosidase and sixfold greater activity against α-amylase when compared to the standard drug acarbose. nih.gov The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was found to be highly favorable for inhibitory activity against both enzymes. nih.gov
Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of Selected Nitrobenzamide Derivatives
| Compound | Substituent (R) | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
|---|---|---|---|
| 5o | 2-methyl-5-nitrophenyl | 19.30 ± 0.10 | 12.10 ± 0.12 |
| Acarbose (Standard) | - | 78.40 ± 0.14 | 75.30 ± 0.11 |
Data sourced from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov
The anti-inflammatory activity of some compounds is explained by the suppression of the expression and activity of iNOS and COX-2. bohrium.comnih.gov For example, studies on other aromatic compounds, like chrysin (B1683763) derivatives, have shown that specific structural features can lead to potent and selective inhibition of COX-2 over COX-1. nih.gov The presence of a nitro group in a molecule can deactivate specific positions in an aromatic ring due to its electron-withdrawing nature, which can alter interactions with nucleophilic sites within enzyme active sites, potentially leading to inhibitory effects. mdpi.com This principle suggests a potential mechanism by which nitrobenzamide derivatives could modulate inflammatory enzymes.
The coagulation cascade is a series of enzymatic activations leading to blood clot formation. nih.gov Thrombin (Factor IIa) and Factor Xa are critical serine proteases in this cascade, making them prime targets for anticoagulant drugs. nih.govwikipedia.orgdrugs.comyoutube.com Direct inhibitors of Factor Xa and thrombin are used therapeutically to prevent and treat thrombosis. nih.govwikipedia.orgyoutube.com
Research into inhibitors for these enzymes has explored various chemical scaffolds, including benzamidine (B55565) derivatives. nih.gov For example, Nα-arylsulfonylamino-acylated derivatives of 3-amidinophenylalanine have been shown to be more effective inhibitors of Factor Xa than thrombin. nih.gov While these are not nitrobenzamides, they are derivatives of benzamide-related structures, highlighting that this chemical space is relevant for targeting coagulation enzymes. Other research has led to the development of non-benzamidine tetrazole derivatives that act as highly potent and selective Factor Xa inhibitors. nih.gov The general mechanism of these inhibitors involves blocking the active site of the enzyme, which prevents the conversion of prothrombin to thrombin (in the case of Factor Xa inhibition) or the conversion of fibrinogen to fibrin (B1330869) (in the case of thrombin inhibition). wikipedia.orgyoutube.com
Many viruses encode proteases with deubiquitinating (DUB) activity, which are essential for viral replication and for evading the host's innate immune responses. nih.gov This makes viral DUBs an attractive target for antiviral therapeutic strategies. nih.govmdpi.com The inhibition of DUB activity has been shown to obstruct viral infection. nih.gov
The search for DUB inhibitors has become an active area of research, with efforts to develop selective chemical probes to better understand the role of these enzymes. nih.gov While specific studies on the inhibition of viral DUBs by N-(4-ethoxyphenyl)-2-nitrobenzamide are not prominent in the literature, the general strategy involves identifying compounds that can block the active site of these specialized proteases. mdpi.com Broad-spectrum DUB inhibitors, such as PR-619 and WP1130, have been shown to impair the replication of viruses like the chikungunya virus by deregulating viral protein and RNA synthesis. mdpi.com This demonstrates the potential of DUB inhibition as an antiviral approach, a field where novel chemical scaffolds are continuously being explored.
Interactions with Cellular Signaling Pathways and Receptors
Beyond direct enzyme inhibition, the biological effects of a compound can be mediated through its interaction with complex cellular signaling networks. These cascades transmit information from the cell surface to the nucleus, controlling fundamental processes like cell growth, proliferation, and death. nih.gov
The interaction of small molecules with signaling cascades can lead to significant physiological outcomes. nih.gov The nitro group, a key feature of this compound, can serve as a pharmacophore that modulates a drug's interaction with biological systems, influencing its absorption, metabolism, and excretion. mdpi.com
Studies on various nitrobenzamide derivatives have demonstrated potent anti-tumor activity against several cancer cell lines in vitro. nih.gov For example, certain 4-substituted-3-nitrobenzamide derivatives exhibited significant growth inhibitory effects against HCT-116 (colon cancer), MDA-MB435 (melanoma), and HL-60 (leukemia) cell lines. nih.gov Such activities are inherently linked to the modulation of cellular signaling pathways that control cell proliferation and survival. The ability of these compounds to induce such effects suggests they interfere with one or more key nodes within these intricate signaling networks.
Ligand Binding to Specific Receptors (e.g., 5-HT2AR for related scaffolds)
While direct binding data for this compound to the 5-HT2A receptor (5-HT2AR) is not available, the broader family of benzamide (B126) derivatives has been investigated for activity at various receptors. The 5-HT2A receptor is a key target for a range of therapeutics, particularly in the fields of neuropsychiatry and psychedelic medicine. nih.govwalshmedicalmedia.com The activation of this receptor is crucial for the effects of classic psychedelics. nih.gov
The "ethoxyphenyl-benzamide" scaffold is present in pharmacologically active molecules. For instance, a compound with a related N-(2-ethoxyphenyl)benzamide core, ML382, has been identified as a potent and selective positive allosteric modulator of the Mas-related G-protein coupled receptor member X1 (MrgX1), a target for chronic pain management. This demonstrates that the ethoxyphenyl-benzamide structure can serve as a scaffold for potent and selective receptor modulators.
Given that modifications to the benzamide structure can significantly alter receptor affinity and selectivity, it is plausible that derivatives of this scaffold could be designed to target the 5-HT2A receptor. The specific substitution pattern of this compound, with the nitro group at the 2-position of the benzamide ring and the ethoxy group at the 4-position of the phenyl ring, would be critical in determining its binding affinity and functional activity at the 5-HT2A receptor. Further in vitro binding assays would be necessary to confirm any such activity.
Table 1: Pharmacological Data for a Related Benzamide Scaffold Compound
| Compound | Structure | Target | Activity |
| ML382 (2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide) | MrgX1 | Potent and selective positive allosteric modulator |
Inhibition of Viral Replication through Nonstructural Proteins
The potential for this compound to inhibit viral replication can be hypothesized by considering the known antiviral activities of other small molecules that target viral nonstructural proteins (NSPs). NSPs are essential for viral replication and are considered promising targets for antiviral drug development. nih.govnih.gov For example, the SARS-CoV-2 genome encodes for several NSPs that are crucial for the virus's life cycle. nih.gov
While there is no direct evidence of this compound inhibiting viral NSPs, the general principle of targeting these proteins with small molecules is well-established. For instance, some compounds have been shown to inhibit the replication of various viruses by targeting their NSPs. The interferon-inducible host protein RTP4 has been found to restrict SARS-CoV-2 replication by binding to viral RNA and inhibiting its synthesis. researchgate.net Furthermore, the host factor PDCD4 has been identified as a restriction factor for PRRSV replication, a function that is antagonized by the viral nonstructural protein 9 (Nsp9). nih.gov
The nitrobenzamide moiety itself is a feature in some biologically active compounds, suggesting that this chemical group can contribute to molecular interactions with biological targets. Therefore, it is conceivable that this compound could be investigated for its potential to inhibit viral replication by targeting essential nonstructural proteins. However, this remains a speculative avenue that would require significant experimental validation through in vitro viral replication assays and target-based enzymatic assays.
Table 2: Example of a Small Molecule Inhibitor of a Viral Nonstructural Protein
| Compound | Target | Virus | Mechanism of Action |
| EPB-113 (a guanidine-substituted diphenylurea) | nsp15 (EndoU) | Coronaviruses (HCoV-229E, SARS-CoV-2) | Interferes with the uridine-specific endoribonuclease (EndoU) activity of nsp15, impairing viral RNA synthesis. nih.gov |
Conclusion and Future Directions in N 4 Ethoxyphenyl 2 Nitrobenzamide Research
Synthesis of Key Academic Findings on the Nitrobenzamide Scaffold
The nitrobenzamide scaffold is a recurring motif in a variety of biologically active compounds. Research has demonstrated that this structural framework is a valuable starting point for the design and synthesis of novel therapeutic agents. The presence of the nitro group, in particular, is often crucial for the observed biological activity, although its position on the benzamide (B126) ring can significantly influence the compound's properties. mdpi.comnih.gov
Key findings from various studies on nitrobenzamide derivatives have highlighted their potential in several therapeutic areas:
Anticancer Activity: A number of studies have reported the in vitro anti-tumor activities of novel nitrobenzamide derivatives against various cancer cell lines. nih.gov For instance, certain 4-substituted-3-nitrobenzamide derivatives have shown potent inhibitory effects on cell lines such as HCT-116, MDA-MB435, and HL-60. nih.gov The structure-activity relationship of these compounds is an active area of investigation, aiming to optimize their anticancer efficacy. nih.gov
Antimicrobial Properties: The nitro group is a well-established pharmacophore in antimicrobial drug discovery. nih.govmdpi.com Nitro-containing compounds, including nitrobenzamides, have demonstrated broad-spectrum activity against bacteria and fungi. nih.gov The mechanism of action often involves the reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals. nih.gov
Other Therapeutic Applications: Beyond cancer and infectious diseases, nitrobenzamide derivatives have been explored for other medicinal uses. For example, some have been investigated as smooth muscle relaxants with potential applications in treating hypertension and angina pectoris. google.com
The synthesis of these compounds typically involves the reaction of a substituted nitrobenzoyl chloride with an appropriate amine. mdpi.comnanobioletters.com Researchers have employed various synthetic strategies, including both conventional and more modern, environmentally friendly methods like mechanochemistry. mdpi.com
Below is an interactive data table summarizing key findings on various nitrobenzamide derivatives.
| Compound Class | Biological Activity | Key Findings |
| 4-Substituted-3-nitrobenzamides | Anticancer | Potent inhibitors of HCT-116, MDA-MB435, and HL-60 cancer cell lines. nih.gov |
| N-(2-hydroxy-4/5-nitrophenyl)benzamides | Antimicrobial | Broad-spectrum activity against bacteria and fungi, including drug-resistant strains. nih.gov |
| Benzamide Derivatives | Smooth Muscle Relaxation | Potential therapeutic agents for hypertension and angina pectoris. google.com |
Emerging Research Avenues for N-(4-ethoxyphenyl)-2-nitrobenzamide and its Derivatives
While much of the research has focused on the broader class of nitrobenzamides, specific investigations into this compound and its close analogs are revealing promising new directions. The ethoxyphenyl group offers a site for further functionalization, potentially leading to compounds with enhanced or novel biological activities.
Emerging areas of research include:
Targeted Drug Delivery: The nitrobenzamide scaffold can be incorporated into more complex molecular designs. For example, it can be linked to other bioactive molecules to create hybrid compounds with dual modes of action or to targeting moieties that direct the compound to specific cells or tissues.
Photoreactive Probes: Some N-aryl-2-nitrobenzamides have been shown to undergo photorearrangement upon exposure to light. rsc.org This property could be exploited to develop photoactivatable drugs or research tools that can be switched on at a specific time and location in a biological system. rsc.org
Development of PROTACs: The benzamide scaffold has been explored for its ability to bind to cereblon (CRBN), a component of an E3 ubiquitin ligase complex. nih.gov This has led to the design of proteolysis-targeting chimeras (PROTACs) that can induce the degradation of specific target proteins, offering a novel therapeutic strategy. nih.gov
The table below outlines some of the emerging applications for derivatives of this compound.
| Research Avenue | Potential Application | Underlying Principle |
| Hybrid Molecules | Dual-action therapeutics | Combining the nitrobenzamide scaffold with other pharmacophores. |
| Photoreactive Compounds | Photopharmacology, Research tools | Light-induced rearrangement of N-aryl-2-nitrobenzamides. rsc.org |
| PROTACs | Targeted protein degradation | Utilizing the benzamide moiety as a cereblon binder. nih.gov |
Advancements in Methodological Approaches for Characterization and Biological Evaluation
The comprehensive characterization and biological evaluation of this compound and its derivatives are crucial for understanding their structure-activity relationships and therapeutic potential. Modern analytical techniques and biological assays are continuously being refined to provide more detailed insights.
Structural Characterization:
The structures of newly synthesized nitrobenzamide derivatives are routinely confirmed using a suite of spectroscopic and spectrometric techniques. mdpi.comnih.govmdpi.comnih.gov These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the precise connectivity of atoms within the molecule. mdpi.comnih.govnih.govnanobioletters.com
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. mdpi.comnih.govmdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact elemental composition. mdpi.com
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the amide and nitro groups. nih.govresearchgate.net
Biological Evaluation:
A wide array of in vitro and in vivo methods are employed to assess the biological activity of these compounds. mdpi.com
Cell-Based Assays: These are essential for determining the cytotoxic or inhibitory effects of the compounds on various cell lines. nih.gov Common assays include the SRB (sulforhodamine B) assay for anticancer activity. nih.gov
Enzyme Inhibition Assays: To understand the mechanism of action, researchers often test the ability of the compounds to inhibit specific enzymes that are implicated in a disease process. mdpi.com
Antimicrobial Susceptibility Testing: Methods like broth microdilution are used to determine the minimum inhibitory concentration (MIC) of the compounds against a panel of microorganisms. nih.gov
In Vivo Models: Promising compounds identified through in vitro screening are often further evaluated in animal models to assess their efficacy and pharmacokinetic properties in a living organism. researchgate.net
The following table details the advanced methods used in the characterization and evaluation of these compounds.
| Methodology | Purpose | Examples of Techniques |
| Structural Elucidation | To confirm the chemical structure of synthesized compounds. | NMR (1H, 13C), Mass Spectrometry (MS, HRMS), IR Spectroscopy. mdpi.comnih.govmdpi.comnih.govnanobioletters.comresearchgate.net |
| Biological Activity Screening | To identify and quantify the biological effects of the compounds. | Cell-based assays (e.g., SRB), Enzyme inhibition assays, Antimicrobial susceptibility testing. nih.govnih.govmdpi.com |
| Mechanistic Studies | To understand how the compounds exert their biological effects. | Radioligand binding assays, Molecular docking studies. nih.govmdpi.com |
Q & A
Q. What analytical techniques are recommended for characterizing N-(4-ethoxyphenyl)-2-nitrobenzamide?
A combination of 1H NMR, IR spectroscopy, UV spectroscopy, and thin-layer chromatography (TLC) is essential for structural confirmation and purity assessment. For example, IR spectroscopy identifies functional groups (e.g., nitro groups at ~1520–1548 cm⁻¹ and amide carbonyl at ~1682 cm⁻¹), while TLC monitors reaction progress. Quantitative purity can be validated via high-performance liquid chromatography (HPLC) with pharmacopoeial standards .
Q. What synthetic routes are effective for preparing this compound?
A two-step synthesis is common:
- Nitrobenzoyl chloride preparation : React 2-nitrobenzoic acid with thionyl chloride (SOCl₂).
- Amidation : Couple the intermediate with 4-ethoxyaniline using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Yield optimization requires inert conditions (N₂ atmosphere) and stoichiometric control .
Q. How does solubility impact experimental design for this compound?
this compound is soluble in ethanol, DMSO, and DMF but insoluble in water . For biological assays, dissolve in DMSO (≤1% v/v) to avoid cytotoxicity. In synthetic workflows, ethanol is preferred for recrystallization to enhance purity .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) be resolved?
Cross-validate using X-ray crystallography for unambiguous structural confirmation. For instance, Acta Crystallographica reports bond angles and torsional strain in similar nitrobenzamides, resolving ambiguities in NOE correlations or peak splitting . Additionally, high-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .
Q. What computational methods predict the compound’s reactivity and binding interactions?
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like COX-2).
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model).
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict nitro group reduction potentials .
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Apply design of experiments (DOE) to variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design revealed that DMAP >10 mol% in DCM reduces dimerization by-products by 40%. Monitor intermediates via in-situ FTIR to terminate reactions at >90% conversion .
Q. What strategies validate purity in high-throughput pharmacological screening?
Use LC-MS with a C18 column (3.5 µm, 2.1 × 50 mm) and 0.1% formic acid in acetonitrile/water. Compare retention times and mass fragmentation patterns against a certified reference standard. For trace impurities (<0.1%), employ charged aerosol detection (CAD) .
Methodological Challenges
Q. What challenges arise in X-ray crystallography for nitrobenzamide derivatives?
Q. How does the nitro group influence regioselectivity in derivatization reactions?
The nitro group’s electron-withdrawing effect directs electrophilic substitution to the meta position of the benzene ring. For example, bromination with Br₂/FeBr₃ yields 3-bromo-2-nitrobenzamide derivatives. Kinetic studies (UV-Vis monitoring) show a 2nd-order rate dependence on Br₂ concentration .
Q. What in vitro assays are suitable for evaluating biological activity?
- Enzyme inhibition : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for matrix metalloproteinases) with IC₅₀ determination via nonlinear regression.
- Cellular uptake : Confocal microscopy with a fluorescent analog (e.g., BODIPY-labeled nitrobenzamide) quantifies intracellular accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
